molecular formula C18H21FN2O3 B2709408 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea CAS No. 1797900-56-1

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2709408
CAS No.: 1797900-56-1
M. Wt: 332.375
InChI Key: UDDISTCXFARGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a urea derivative, which contains two phenyl rings, one of which is fluorinated, and both of which are methoxylated. Urea derivatives are known for their wide range of biological and pharmaceutical activities .

Scientific Research Applications

Urease Inhibition and Potential Medical Applications

Urease inhibitors, including certain urea derivatives, have been investigated for their potential in treating infections caused by urease-producing bacteria such as Helicobacter pylori, which is linked to gastric ulcers and gastritis. Compounds similar to 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea may offer new avenues for developing treatments for urinary tract infections and other conditions related to urease activity. The patent literature review by Kosikowska and Berlicki (2011) on urease inhibitors outlines the significance of such compounds in medicinal chemistry, suggesting potential applications in designing new therapeutic agents against urease-associated diseases (Kosikowska & Berlicki, 2011).

Diagnostic and Biochemical Research

Urea derivatives play a crucial role in biochemical research, particularly in the development of biosensors for detecting various biological and chemical substances. A comprehensive review by Botewad et al. (2021) on urea biosensors highlights the critical role of urease as a bioreceptor element in detecting urea concentrations, which is vital in diagnosing and managing diseases related to abnormal urea levels in the body, such as renal failure and liver disorders (Botewad et al., 2021).

Fluorophores and Molecular Imaging

Fluorophores containing fluorophenyl groups are valuable in molecular imaging for cancer diagnosis and research. Alford et al. (2009) reviewed the toxicity of various fluorophores, including those with fluorophenyl components, underscoring their utility in real-time optical imaging for detecting cancer. This suggests that compounds like this compound could potentially be modified or used as a basis for developing new fluorophores for medical imaging applications (Alford et al., 2009).

Drug Design and Pharmacological Properties

The unique structural features of urea derivatives make them integral in drug design, offering a broad range of bioactivities. Jagtap et al. (2017) highlighted the significance of ureas in modulating drug-target interactions, enhancing the selectivity, stability, and pharmacokinetic profiles of lead molecules. This indicates potential for this compound and similar compounds in the development of new pharmaceuticals (Jagtap et al., 2017).

Environmental and Agricultural Applications

Research on urea-based fertilizers and related technologies, such as urease and nitrification inhibitors, is crucial for enhancing agricultural efficiency and environmental protection. Studies on the problems associated with urea as a nitrogen fertilizer, as reviewed by Bremner (1995), highlight the importance of understanding urea metabolism and its environmental impact, suggesting potential research applications for urea derivatives in developing more efficient and environmentally friendly agricultural practices (Bremner, 1995).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical system in which this compound is involved. Urea derivatives can have a variety of biological effects, depending on their specific structures .

Properties

IUPAC Name

1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3/c1-18(24-3,13-8-4-5-9-14(13)19)12-20-17(22)21-15-10-6-7-11-16(15)23-2/h4-11H,12H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDISTCXFARGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1OC)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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